Cesium Trifluoroacetate

Description

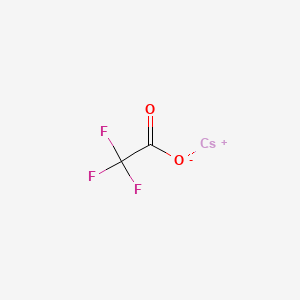

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYSYRSELCQCSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CsF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635640 | |

| Record name | Caesium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21907-50-6 | |

| Record name | Caesium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, trifluoro-, cesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Cesium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium trifluoroacetate (B77799) (CsTFA), with the chemical formula CF₃COOCs, is an inorganic salt that has garnered significant attention in various scientific domains, particularly in biochemical research and materials science. Its unique combination of a heavy alkali metal cation (cesium) and a trifluoroacetate anion imparts a range of distinctive physical and chemical properties. This technical guide provides an in-depth overview of the physical characteristics of Cesium Trifluoroacetate, complete with quantitative data, detailed experimental protocols for property determination, and a visualization of its application in biochemical separations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the application of this versatile compound.

Core Physical Properties

This compound is typically a white, crystalline, and hygroscopic solid at room temperature.[1][2] Its high density and solubility in polar solvents are among its most notable and utilized characteristics.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below. It is important to note the variations in reported values across different sources, which may be attributable to differences in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Weight | 245.92 g/mol | [3][4][5][6] |

| Appearance | White crystalline solid, Off-white solid, White powder (hygroscopic) | [1][2][4][7] |

| Melting Point | 114-116 °C | [1][4][8] |

| 115 °C | [9] | |

| 122 °C | [4] | |

| Density | 2.00 g/mL at 20 °C | [4][10][11] |

| Specific Gravity | 1.95-2.05 at 20 °C | [4][12] |

| Relative Density | 1.49 | [1][7] |

| Solubility in Water | 2 M at 20 °C (clear, colorless solution) | [4][8][10] |

| Extremely soluble (approx. 14 g/mL) | [13] | |

| Solubility in Other Solvents | Soluble in polar solvents (e.g., ethanol) | [13][14] |

| Insoluble in non-polar solvents (e.g., toluene) | [4] | |

| pH of Aqueous Solution | 5.0 - 6.0 | [4][12] |

| 9.0 - 10.5 (2 M in H₂O at 25 °C) | [6][8] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of inorganic salts like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[1][8]

-

Purity Check: A sharp melting range (0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[8]

Determination of Density (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Principle: According to Archimedes' principle, the volume of a submerged, insoluble solid is equal to the volume of the fluid it displaces. By measuring the mass of the solid and its volume, the density can be calculated.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., toluene)

Procedure:

-

Mass Measurement: Accurately weigh a sample of dry this compound crystals using an analytical balance. Record this mass (m).

-

Initial Volume Measurement: Add a known volume of the chosen insoluble liquid to a graduated cylinder. Record this initial volume (V₁).

-

Displacement: Carefully slide the weighed this compound sample into the graduated cylinder, ensuring no liquid splashes out and the solid is fully submerged.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).

-

Calculation: The volume of the this compound sample (V) is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus:

-

Beakers

-

Stirring rod

-

Hot plate or water bath

-

Volumetric flask

-

Evaporating dish

-

Analytical balance

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a beaker containing a known volume of deionized water at a specific temperature (e.g., 20 °C). Stir the mixture thoroughly to ensure the solution is saturated. The presence of undissolved solid at the bottom confirms saturation.

-

Equilibration: Allow the solution to equilibrate at the desired temperature, stirring occasionally.

-

Sample Collection: Carefully decant or filter a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved this compound.

-

Mass Measurement: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved salt.

-

Calculation: Calculate the solubility in grams per 100 mL or moles per liter (molarity).

Application in Biochemical Separations: A Workflow Visualization

This compound is extensively used in molecular biology for the separation of nucleic acids (DNA and RNA) and proteins from crude biological mixtures through isopycnic ultracentrifugation.[15][16] The high density of CsTFA solutions allows for the formation of a density gradient during centrifugation, enabling the separation of macromolecules based on their buoyant densities.

The following diagram illustrates the experimental workflow for the simultaneous isolation of RNA, DNA, and proteins using a this compound gradient.

Caption: Workflow for nucleic acid and protein separation using CsTFA.

Conclusion

This compound is a compound with a unique set of physical properties that make it an invaluable tool in scientific research, particularly in the separation and purification of macromolecules. Its high density, solubility, and thermal stability are key attributes that researchers can leverage. This guide has provided a detailed overview of these properties, standardized methods for their determination, and a visual representation of a key application. A thorough understanding of these characteristics is essential for the effective and reproducible use of this compound in the laboratory.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. brainkart.com [brainkart.com]

- 3. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 4. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. embibe.com [embibe.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 12. Isolation of DNA-free RNA, DNA, and proteins by this compound centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. wjec.co.uk [wjec.co.uk]

- 15. US4482482A - this compound solutions for the isolation of nucleic acids - Google Patents [patents.google.com]

- 16. Simultaneous banding of rat embryo DNA, RNA, and protein in this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

Cesium Trifluoroacetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Key Applications of Cesium Trifluoroacetate (B77799) in Biomedical Research and Pharmaceutical Development.

Introduction

Cesium Trifluoroacetate (CsTFA) is a cesium salt of trifluoroacetic acid with significant utility in various biochemical and pharmaceutical research applications. Its unique properties, including high density, solubility, and its function as an ion-pairing agent, make it a valuable tool for the purification of macromolecules and in analytical chromatography. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis, and detailed protocols for its primary applications.

Core Molecular and Physical Properties

This compound is a white crystalline solid that is highly soluble in water. Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation(s) |

| Chemical Formula | C₂CsF₃O₂ | [1][2] |

| Molecular Weight | 245.92 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 114-116 °C | [2] |

| Solubility in Water | High | [2] |

| IUPAC Name | cesium;2,2,2-trifluoroacetate | [1] |

| CAS Number | 21907-50-6 | [1][2] |

Synthesis of this compound

This compound can be synthesized through a straightforward acid-base neutralization reaction between cesium carbonate and trifluoroacetic acid. The reaction proceeds with the evolution of carbon dioxide gas.

A typical laboratory-scale synthesis protocol is as follows:

-

In a well-ventilated fume hood, dissolve a known molar quantity of cesium carbonate (Cs₂CO₃) in deionized water with gentle stirring.

-

Slowly add a stoichiometric equivalent of trifluoroacetic acid (TFA) dropwise to the cesium carbonate solution. The reaction is exothermic and will produce carbon dioxide gas, so controlled addition is crucial.

-

Continue stirring the solution until the cessation of gas evolution, indicating the completion of the reaction.

-

The resulting solution of this compound can be used directly or the solid salt can be obtained by careful evaporation of the water under reduced pressure.

Key Applications and Experimental Protocols

Nucleic Acid Isolation via Density Gradient Centrifugation

This compound is an excellent medium for the isopycnic centrifugation of nucleic acids. Its high density in aqueous solutions allows for the separation of DNA, RNA, and proteins in a single centrifugation step.[3] A significant advantage over cesium chloride is that CsTFA is soluble in ethanol (B145695), which simplifies the precipitation and purification of RNA.[3]

Experimental Protocol for RNA Isolation from Cartilage:

This protocol is adapted for tissues with high proteoglycan content, such as cartilage, which can interfere with RNA isolation.[2]

-

Tissue Preparation:

-

Freeze cartilage tissue in liquid nitrogen and immediately crush it into a fine powder using a mortar and pestle.

-

-

Lysis:

-

Homogenize the powdered tissue in a 4 M guanidine (B92328) thiocyanate (B1210189) lysis buffer. This buffer denatures proteins and inactivates nucleases.

-

-

Density Gradient Preparation:

-

Prepare a this compound density gradient in an ultracentrifuge tube. The exact concentration and volume will depend on the specific rotor and tubes being used.

-

-

Ultracentrifugation:

-

Carefully layer the tissue homogenate onto the CsTFA gradient.

-

Centrifuge at high speed (e.g., in a Beckman TL100 tabletop centrifuge) for approximately 3 hours.[2] During centrifugation, RNA will pellet at the bottom of the tube due to its high density, while DNA and proteins will band at lower densities within the gradient.

-

-

RNA Recovery:

-

Carefully aspirate the supernatant, removing the DNA and protein layers.

-

The RNA pellet at the bottom of the tube is then washed with 70% ethanol and resuspended in an appropriate buffer.

-

Ion-Pairing Agent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, particularly for the analysis of peptides and proteins, ion-pairing agents are often added to the mobile phase to improve peak shape and resolution. This compound can serve this purpose. The trifluoroacetate anion pairs with positively charged residues on the peptides, neutralizing their charge and increasing their hydrophobicity, which enhances their retention on the non-polar stationary phase.

Experimental Protocol for Peptide Analysis using CsTFA as an Ion-Pairing Agent:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) this compound in HPLC-grade water.

-

Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) this compound in HPLC-grade acetonitrile.

-

-

Column:

-

Use a C18 reversed-phase column suitable for peptide separations (e.g., with a pore size of 300 Å).

-

-

Chromatographic Conditions:

-

Equilibrate the column with Mobile Phase A.

-

Inject the peptide sample.

-

Elute the peptides using a linear gradient of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptides being analyzed.

-

Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

-

Role in Solid-Phase Peptide Synthesis (SPPS)

While trifluoroacetic acid (TFA) is more commonly used for the cleavage of peptides from the resin in SPPS, this compound can be employed in specific contexts, such as in the preparation of certain reagents or as a counter-ion during purification steps. Its primary role would be similar to other trifluoroacetate salts in influencing the solubility and chromatographic behavior of the synthesized peptides.

Signaling Pathways: The Case of Jasmonate Signaling

Research has shown that cesium ions (Cs⁺) can induce the jasmonate signaling pathway in plants, leading to growth inhibition.[4] This pathway is crucial for plant defense against herbivores and pathogens.

Mechanism in Plants:

-

Induction: The presence of cesium ions triggers the biosynthesis of jasmonic acid (JA).

-

Signal Perception: Jasmonic acid is converted to its active form, jasmonoyl-isoleucine (JA-Ile), which is perceived by the F-box protein COI1.

-

Derepression of Transcription: The perception of JA-Ile by COI1 leads to the degradation of JAZ repressor proteins.

-

Gene Expression: The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes involved in defense and growth regulation.

Relevance to Drug Development:

It is important to note that the current understanding of cesium's effect on the jasmonate signaling pathway is primarily in the context of plant biology. While the core components of ubiquitination and protein degradation are conserved across eukaryotes, a direct parallel or therapeutic application of modulating a jasmonate-like pathway with cesium compounds in mammalian systems for drug development has not been established. Further research is required to determine if cesium ions have specific, therapeutically relevant effects on signaling pathways in human cells beyond their general properties as alkali metal ions.

Conclusion

This compound is a versatile and valuable reagent for researchers in the life sciences and drug development. Its utility in the high-purity isolation of nucleic acids and as an effective ion-pairing agent in HPLC for peptide analysis is well-documented. While its direct role in modulating specific signaling pathways relevant to human drug development is an area requiring further investigation, the fundamental applications of this compound in purification and analysis remain critical for advancing biomedical research. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a laboratory setting.

References

- 1. Isolation of DNA-free RNA, DNA, and proteins by this compound centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA isolation from cartilage using density gradient centrifugation in this compound: an RNA preparation technique effective in the presence of high proteoglycan content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cesium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

A Deep Dive into the Solubility of Cesium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of cesium trifluoroacetate (B77799) (CsTFA) in aqueous and organic media. A thorough understanding of its solubility is critical for its application in various fields, including organic synthesis, biotechnology, and materials science. This document provides a comprehensive overview of its solubility profile, experimental methodologies for its determination, and a practical example of its application in biochemical separation.

Core Concepts: Solubility Profile of Cesium Trifluoroacetate

This compound is a white crystalline solid known for its remarkable solubility in polar solvents.[1][2] This high solubility is attributed to the highly polar nature of the CsTFA molecule, arising from the electropositive cesium cation (Cs⁺) and the electronegative trifluoroacetate anion (CF₃COO⁻).

Aqueous Solubility

This compound exhibits exceptionally high solubility in water. Multiple sources confirm its aqueous solubility to be approximately 2 M at 20°C.[1][2][3][4][5] One source further elaborates that approximately 14 grams of CsTFA can dissolve in a single milliliter of water, resulting in the formation of extremely dense aqueous solutions, with a saturated solution reaching a density of about 2.6 g/ml. This characteristic is pivotal in its use for density gradient ultracentrifugation.

Organic Solvent Solubility

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ~2 M[1][2][3][4][5] |

| Water | Not Specified | ~14 g/mL |

Note: The high value of ~14 g/mL from a single source should be considered in the context of its application in preparing high-density solutions.

Experimental Protocol: Determination of Solubility

While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted methodology for determining the solubility of a salt in a given solvent can be applied. The following is a detailed, adaptable protocol.

Principle

The equilibrium solubility is determined by creating a saturated solution of the solute in the solvent at a controlled temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified.

Materials

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

Appropriate analytical instrument for quantification (e.g., HPLC with a suitable detector, ion chromatography, or gravimetric analysis after solvent evaporation)

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Place the vessel in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodic sampling and analysis can be performed to confirm that the concentration in the solution has plateaued.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

-

Quantification:

-

Gravimetric Method: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid this compound is then determined, and the solubility can be calculated in terms of g/100g of solvent or other relevant units.

-

Chromatographic Method (e.g., HPLC): Dilute the filtered aliquot to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC with a suitable detector (e.g., a conductivity detector for the trifluoroacetate anion). The concentration of the original saturated solution can then be calculated based on the dilution factor.

-

-

Data Reporting: The solubility should be reported in standard units such as moles per liter (mol/L or M), grams per 100 grams of solvent ( g/100g ), or grams per liter (g/L), along with the temperature at which the measurement was made.

Visualization of an Experimental Workflow

This compound's high aqueous solubility and ability to form dense solutions are leveraged in the separation of macromolecules. A prime example is its use in equilibrium density gradient ultracentrifugation to isolate nucleic acids and proteins from biological mixtures. The following diagram illustrates this workflow.

This workflow highlights how the differential density of biomolecules allows for their separation within a continuous gradient of this compound formed during ultracentrifugation. This technique is a powerful tool in molecular biology and biochemistry.

References

An In-depth Technical Guide to Cesium Trifluoroacetate (CAS: 21907-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium trifluoroacetate (B77799) (CsTFA), with the CAS number 21907-50-6, is a cesium salt of trifluoroacetic acid. This white, crystalline solid is highly soluble in water and other polar solvents. While not a direct participant in biological signaling pathways, its unique physicochemical properties make it an invaluable tool in various laboratory applications relevant to drug discovery and development. This guide provides a comprehensive overview of its synthesis, properties, and key applications, including detailed experimental protocols for its use in the purification of RNA, as a specialty reagent in organic synthesis, and as an ion-pairing agent in chromatography. Particular attention is given to the implications of the trifluoroacetate ion in biological assays, a critical consideration for professionals in pharmaceutical research.

Chemical and Physical Properties

Cesium trifluoroacetate is an inorganic compound characterized by its cesium cation (Cs⁺) and trifluoroacetate anion (CF₃COO⁻).[1] It is stable under standard conditions and is known for its high thermal stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 21907-50-6 | [2] |

| Molecular Formula | C₂CsF₃O₂ | [2] |

| Molecular Weight | 245.92 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 114-116 °C | [3] |

| Solubility | Highly soluble in water (2 M at 20°C, clear, colorless) and other polar/organic solvents. | [3] |

| pH | 9.0-10.5 (2 M in H₂O at 25 °C) | [3] |

| IUPAC Name | cesium;2,2,2-trifluoroacetate | [2] |

| InChI | InChI=1S/C2HF3O2.Cs/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | [2] |

| SMILES | C(=O)(C(F)(F)F)[O-].[Cs+] | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹³C NMR | Characteristic peaks corresponding to the trifluoromethyl carbon and the carboxyl carbon of the trifluoroacetate anion. |

| ¹H NMR | Typically, no significant peaks are observed as there are no protons in the trifluoroacetate anion. |

| ATR-IR | Distinctive absorption bands for the carbonyl (C=O) stretching vibrations and the C-F stretching modes of the trifluoroacetate group. |

Synthesis of this compound

This compound can be readily synthesized through the neutralization of trifluoroacetic acid with a cesium base, such as cesium carbonate.[4] This reaction is straightforward and proceeds with high yield.

Experimental Protocol: Synthesis from Cesium Carbonate

Materials:

-

Trifluoroacetic acid (TFA)

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker and other standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve a known quantity of cesium carbonate in deionized water in a beaker with stirring.

-

Slowly add a stoichiometric amount of trifluoroacetic acid dropwise to the cesium carbonate solution. Caution: The reaction is exothermic and produces carbon dioxide gas, which will cause effervescence.

-

Continue stirring the mixture at room temperature for approximately 15-30 minutes to ensure the reaction goes to completion.[4]

-

The resulting solution of this compound can be used directly or the solid can be obtained by evaporation of the water. A reported yield for this type of reaction is 96%.[4]

Applications in Research and Development

High-Purity RNA Isolation via Density Gradient Ultracentrifugation

This compound is a superior medium for the isopycnic centrifugation and purification of RNA.[3][5] Its high density and ability to denature proteins and inhibit RNases make it particularly effective for isolating high-quality, intact RNA from challenging samples like cartilage, which are rich in proteoglycans.[3][5] The use of CsTFA gradients can improve both the yield and purity of total RNA compared to traditional cesium chloride methods.[3]

This protocol is adapted from the method described by Smale and Sasse (1992).[3]

Materials:

-

Cartilage tissue

-

Liquid nitrogen

-

4 M Guanidine thiocyanate (B1210189) (GTC) lysis buffer

-

This compound (CsTFA) solution

-

Ultracentrifuge and appropriate tubes (e.g., Beckman TL100 tabletop centrifuge)

-

Standard molecular biology lab equipment

Procedure:

-

Freeze cartilage tissue in liquid nitrogen and crush it into a fine powder.

-

Homogenize the powdered tissue in a 4 M GTC lysis buffer.

-

Prepare a CsTFA density gradient in an ultracentrifuge tube.

-

Carefully layer the tissue homogenate onto the CsTFA gradient.

-

Perform ultracentrifugation. For a Beckman TL100 tabletop centrifuge, this can be completed in approximately 3 hours.[3]

-

After centrifugation, the RNA will form a pellet at the bottom of the tube. Carefully remove the supernatant.

-

The RNA pellet can be washed with ethanol and resuspended in an appropriate buffer.

-

The resulting high-quality RNA is suitable for downstream applications such as RNase protection assays, PCR, and Northern blotting.[3]

Organic Synthesis: A Base in Palladium-Catalyzed Cross-Coupling

In organic synthesis, cesium salts are often effective bases in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of base is critical as it activates the organoboron species, facilitating the rate-determining transmetalation step.[6] While cesium carbonate is more commonly cited, this compound can also be employed as a base in these transformations. The "cesium effect," where cesium bases often give superior results, is attributed to factors beyond simple basicity, potentially involving interactions with the palladium catalyst.[7]

This is a general protocol; specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%)

-

This compound (2.0 mmol)

-

Solvent (e.g., Toluene/H₂O mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and this compound.

-

Add the degassed solvent system.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The crude product is then purified by column chromatography.

Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)

This compound can be used as an ion-pairing agent in reversed-phase HPLC.[8] Ion-pairing agents are added to the mobile phase to enhance the retention and improve the peak shape of ionic analytes on a non-polar stationary phase.[9] The trifluoroacetate anion can form an ion pair with cationic analytes, increasing their hydrophobicity and thus their retention time.

Materials:

-

HPLC system with a reversed-phase column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., water with a small amount of acid like formic acid)

-

Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)

-

This compound (as the ion-pairing reagent)

-

Analyte sample containing cationic species

Procedure:

-

Prepare the mobile phases. Dissolve a low concentration of this compound (e.g., 5-10 mM) in Mobile Phase A.

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject the sample.

-

Run a gradient elution, increasing the proportion of Mobile Phase B to elute the analytes.

-

The cationic analytes will form ion pairs with the trifluoroacetate, leading to increased retention on the C18 column.

-

Detection is typically performed using a UV or mass spectrometry detector. Note that trifluoroacetate can cause ion suppression in mass spectrometry.[10]

Relevance in Drug Development: The Trifluoroacetate Counterion

For drug development professionals, it is crucial to recognize that while this compound is a useful laboratory reagent, the trifluoroacetate (TFA) anion is frequently encountered as a counterion in synthetic peptides and other small molecule drug candidates.[11] This is a consequence of using trifluoroacetic acid for cleavage from the solid-phase resin and as an ion-pairing agent during HPLC purification.[12]

The TFA anion is not biologically inert and can have unintended effects in biological assays.[11] Studies have shown that TFA can influence cell viability and proliferation, potentially leading to misleading results in cytotoxicity or efficacy studies.[11] Therefore, for preclinical and clinical development, it is often necessary to perform a salt exchange to replace the trifluoroacetate with a more biocompatible counterion, such as acetate (B1210297) or chloride.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.[13]

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Signal Word |

| Skin Irritation | H315 | Warning |

| Eye Irritation | H319 | Warning |

| Specific Target Organ Toxicity | H335 | Warning |

Precautionary Measures:

-

Handle in a well-ventilated area.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust.[13]

-

Store in a tightly closed container in a dry, cool place.[13]

Conclusion

This compound (CAS: 21907-50-6) is a versatile and valuable chemical for researchers in the life sciences and drug development. Its utility in high-purity RNA isolation is particularly noteworthy for those working with RNA-based therapeutics and diagnostics. In organic synthesis, it serves as a specialized base in palladium-catalyzed reactions for the construction of complex molecules. Furthermore, its application as an ion-pairing agent in HPLC aids in the separation and analysis of ionic compounds. Professionals in drug development must also be cognizant of the potential biological effects of the trifluoroacetate anion when it is present as a counterion in drug candidates. A thorough understanding of the properties and applications of this compound, as outlined in this guide, enables its effective and safe use in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Caesium trifluoroacetate | C2CsF3O2 | CID 23689558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RNA isolation from cartilage using density gradient centrifugation in this compound: an RNA preparation technique effective in the presence of high proteoglycan content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Isolation of DNA-free RNA, DNA, and proteins by this compound centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. welch-us.com [welch-us.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH and Stability of Cesium Trifluoroacetate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters of pH and stability for aqueous solutions of Cesium Trifluoroacetate (B77799) (CsTFA). Understanding these characteristics is essential for the effective application of CsTFA in various research, development, and manufacturing processes, particularly in the pharmaceutical and biotechnology sectors where it is utilized for its unique properties in density gradient centrifugation and as an ion-pairing agent.

pH of Cesium Trifluoroacetate Solutions

The pH of a this compound solution is a key factor influencing its interaction with biological molecules and its compatibility with other reagents. As the salt of a strong acid (Trifluoroacetic Acid, TFA) and a strong base (Cesium Hydroxide), an aqueous solution of CsTFA is expected to have a pH near neutral (pH 7.0). However, reported values in commercially available data sheets show some variability.

Reported pH Values

A review of available data indicates some discrepancy in the reported pH of this compound. This variation may be attributable to the form of the substance tested (solid vs. solution) or the presence of trace impurities from the manufacturing process.

| Product Description | Concentration | Reported pH | Reference |

| This compound | "in neat" | 5.0 - 6.0 | [1] |

| This compound BioUltra | 2 M in H₂O | 9.0 - 10.5 | [2] |

It is crucial for researchers to either obtain lot-specific pH data from the supplier or determine the pH of their specific solution empirically. For applications requiring a neutral pH, buffering the solution is recommended[3].

Potential for Hydrolysis of the Trifluoroacetate Anion

The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of a strong acid and is therefore a very weak base. While generally stable, it can undergo hydrolysis to a minimal extent, which could slightly influence the pH of the solution. The reaction is as follows:

CF₃COO⁻ + H₂O ⇌ CF₃COOH + OH⁻

Given that trifluoroacetic acid is a strong acid, this equilibrium lies heavily to the left, and the impact on the overall pH is expected to be negligible under standard conditions.

Experimental Protocol: pH Measurement of this compound Solutions

This protocol outlines the standardized procedure for accurately determining the pH of a CsTFA solution.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.01, 7.01, and 10.01)[4]

-

Deionized or distilled water[4]

-

Beakers

-

Magnetic stirrer and stir bars (optional)[4]

-

This compound solution

Procedure:

-

Electrode Preparation:

-

Remove the protective cap from the pH electrode.

-

Inspect the electrode for any damage.

-

Rinse the electrode thoroughly with deionized water[4].

-

-

Calibration:

-

Sample Measurement:

-

Place an aliquot of the this compound solution into a clean beaker.

-

If using a magnetic stirrer, add a stir bar and ensure gentle agitation.

-

Immerse the pH electrode into the solution, ensuring the bulb and junction are fully submerged[6].

-

Allow the reading to stabilize for at least 5 seconds before recording the pH value[4].

-

Record the temperature of the solution, as pH is temperature-dependent[5].

-

-

Post-Measurement:

-

Rinse the electrode with deionized water and store it according to the manufacturer's instructions.

-

Stability of this compound Solutions

The stability of CsTFA solutions is critical for ensuring consistent performance and avoiding the introduction of impurities or degradation products into sensitive experiments.

General and Thermal Stability

This compound is generally considered a stable compound under normal laboratory conditions[5][7][8]. Aqueous solutions of CsTFA are also noted to be stable[1]. However, thermal decomposition occurs at elevated temperatures.

| Condition | Observation | Reference(s) |

| Normal Storage Conditions | Stable | [5][7][8] |

| Aqueous Solution | Forms stable aqueous solutions | [1] |

| Elevated Temperature (>200 °C) | Decomposes to generate toxic fluorinated byproducts | [8] |

The thermal decomposition of metal trifluoroacetates can be complex, yielding products such as carbon monoxide, carbon dioxide, trifluoroacetyl fluoride, and hexafluoroethane[9][10][11][12]. In the presence of a quartz reactor, SiF₄ has also been observed as a decomposition product at high temperatures[9].

Long-Term Stability in Solution

The trifluoroacetate anion is known for its high stability and resistance to environmental degradation[13][14][15][16]. This inherent stability contributes to the long-term stability of CsTFA solutions. However, for critical applications, especially in drug development, long-term and accelerated stability studies are recommended to establish a definitive shelf-life.

Experimental Protocol: Stability Testing of this compound Solutions by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for assessing the stability of CsTFA solutions over time and under various environmental conditions (e.g., temperature, light). The concentration of the trifluoroacetate anion is monitored by HPLC.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Anion-exchange or reversed-phase chromatography column suitable for organic acid analysis

-

This compound solution

-

Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile)[17]

-

Trifluoroacetic acid reference standard

-

Temperature- and humidity-controlled stability chambers

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method capable of resolving and quantifying the trifluoroacetate anion from potential degradants.

-

Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.

-

-

Stability Study Setup:

-

Prepare multiple aliquots of the this compound solution in the desired container closure system.

-

Place the samples in stability chambers under various conditions (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated)[18].

-

Protect a set of samples from light to assess photostability.

-

-

Sample Analysis:

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from the stability chambers.

-

Allow samples to equilibrate to room temperature.

-

Analyze the samples by the validated HPLC method to determine the concentration of the trifluoroacetate anion.

-

-

Data Analysis:

-

Plot the concentration of trifluoroacetate as a function of time for each storage condition.

-

Determine the degradation rate and identify any significant changes in the chemical profile.

-

Use the data from accelerated conditions to predict the long-term shelf-life using the Arrhenius equation[19].

-

Conclusion

While this compound is a robust and stable compound, a thorough understanding and empirical determination of the pH and stability of its aqueous solutions are paramount for its successful application in sensitive scientific and pharmaceutical contexts. The variability in reported pH values necessitates careful in-house measurement. Although generally stable, the potential for thermal degradation at elevated temperatures should be considered. The implementation of rigorous stability testing, as outlined in this guide, will ensure the quality, consistency, and reliability of this compound solutions in their intended applications.

References

- 1. andreas-brinkmann.net [andreas-brinkmann.net]

- 2. This compound BioUltra, = 99.0 NT 21907-50-6 [sigmaaldrich.com]

- 3. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pages.hannainst.com [pages.hannainst.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cswab.org [cswab.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. fluorocarbons.org [fluorocarbons.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. fluorocarbons.org [fluorocarbons.org]

- 17. ijpbs.com [ijpbs.com]

- 18. lnct.ac.in [lnct.ac.in]

- 19. biopharminternational.com [biopharminternational.com]

The Advent of Cesium Trifluoroacetate in Density Gradient Centrifugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopycnic centrifugation is a cornerstone technique for the purification and separation of macromolecules. For decades, cesium chloride (CsCl) has been the medium of choice for creating density gradients. However, the discovery and application of cesium trifluoroacetate (B77799) (CsTFA) have offered significant advantages, particularly in the simultaneous isolation of high-quality DNA, RNA, and proteins. This technical guide provides an in-depth exploration of CsTFA's properties, experimental protocols for its use in density gradient centrifugation, and a comparative analysis with traditional cesium salts.

Introduction: The Need for an Advanced Density Gradient Medium

The principle of density gradient centrifugation lies in the separation of molecules based on their buoyant density.[1][2] A dense salt solution, when subjected to high centrifugal forces, forms a continuous gradient of density.[1][2] Macromolecules suspended in this gradient migrate to a point where their density equals that of the surrounding medium, their "isopycnic point," allowing for their separation.[1]

While CsCl has been effective for DNA separation, its utility for RNA and protein isolation is limited.[3] RNA, in particular, often pellets at the bottom of CsCl gradients, and the salt's limited solubility and protein denaturing capabilities can be suboptimal.[3][4] These limitations spurred the search for a more versatile and efficient density gradient medium, leading to the adoption of cesium trifluoroacetate.

This compound (CsTFA): A Superior Alternative

CsTFA is a salt that, when dissolved in water, can form extremely dense solutions, with a saturated solution reaching a density of approximately 2.6 g/ml.[3] This high density is a key advantage, enabling the creation of gradients steep enough to band a wide range of biological macromolecules. The trifluoroacetate ion imparts unique properties to the solution that make it particularly well-suited for nucleic acid and protein purification.[5]

Key Properties and Advantages of CsTFA

Several key properties of CsTFA contribute to its superiority over CsCl for many applications:

-

High Solubility and Density: CsTFA is exceptionally soluble in water, allowing for the formation of very dense solutions.[3] This is crucial for creating gradients that can successfully band dense molecules like RNA.[3][4]

-

Protein Denaturation and Solubilization: The trifluoroacetate ion is a strong chaotropic agent, effectively denaturing and solubilizing proteins.[3][5] This action helps to release nucleic acids from protein complexes and prevents the aggregation of proteins during centrifugation.[3][5]

-

Nuclease Inhibition: The denaturing properties of CsTFA also contribute to the inhibition of nuclease activity, protecting DNA and RNA from degradation during the separation process.[5]

-

Solubility in Ethanol (B145695): Unlike CsCl, CsTFA is highly soluble in ethanol.[4] This is a significant practical advantage, as it prevents the co-precipitation of the salt with nucleic acids during the ethanol precipitation step used for recovery, resulting in purer samples.[4]

-

Low UV Absorbance: CsTFA exhibits low absorbance in the ultraviolet spectrum, which minimizes interference when quantifying nucleic acids spectrophotometrically at 260 nm.[5]

Quantitative Data: A Comparative Overview

The distinct properties of CsTFA result in different buoyant densities for macromolecules compared to CsCl. These differences are critical for designing successful separation experiments.

| Macromolecule | Buoyant Density in CsTFA (g/ml) | Buoyant Density in CsCl (g/ml) |

| Double-stranded DNA | 1.60 - 1.63 | ~1.7 |

| Single-stranded DNA | ~0.08 g/ml greater than native DNA | Varies |

| RNA (high secondary structure) | ~1.65 | Pellets |

| RNA (low secondary structure, e.g., mRNA) | ~1.90 | Pellets |

| Proteins | 1.20 - 1.50 | Varies, often precipitates |

Data compiled from various sources.[5][6]

| Physical Property | This compound (CsTFA) | Cesium Chloride (CsCl) |

| Maximum Solution Density | ~2.6 g/ml | ~1.9 g/ml |

| Solubility in Ethanol | Freely soluble | Insoluble |

| Protein Denaturation | Strong | Weak |

| Nuclease Inhibition | Effective | Limited |

Experimental Protocols

The following sections provide detailed methodologies for the separation of nucleic acids and proteins using CsTFA density gradient centrifugation.

Preparation of CsTFA Gradients

CsTFA gradients can be prepared using the same established methods as for CsCl gradients.[5] The initial density of the CsTFA solution is crucial and should be adjusted based on the target macromolecule.

Materials:

-

This compound (CsTFA) solution (e.g., 2.0 g/ml stock)[5]

-

Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Sample containing the macromolecules of interest

-

Ultracentrifuge tubes (e.g., polyallomer, polycarbonate)[5]

-

Ultracentrifuge and appropriate rotor

Procedure:

-

Determine the Target Density: Based on the expected buoyant density of the molecule of interest (see table above), calculate the required starting density of the CsTFA solution. For simultaneous isolation of DNA, RNA, and protein, a starting density of around 1.6 g/ml is often used.[3][6]

-

Prepare the CsTFA Solution: Dilute the stock CsTFA solution with the chosen buffer to achieve the desired starting density. The density can be accurately measured using a refractometer or a calibrated micropipette.[5]

-

Load the Sample: The biological sample can be directly mixed with the prepared CsTFA solution or layered on top of a pre-formed gradient. For samples with high protein content, a preliminary deproteinization step (e.g., phenol (B47542) extraction or protease treatment) may be beneficial.[5]

-

Fill the Centrifuge Tubes: Carefully transfer the sample-CsTFA mixture to the ultracentrifuge tubes. Ensure the tubes are properly balanced.

-

Centrifugation: Place the tubes in the ultracentrifuge rotor and centrifuge at high speed (e.g., 100,000 - 200,000 x g) for a sufficient duration (e.g., 18-72 hours) to allow the gradient to form and the macromolecules to reach their isopycnic points.[3] The optimal speed and time will depend on the rotor, temperature, and the specific separation. Running temperatures between 4-25 °C are recommended.[5]

Fractionation and Recovery

After centrifugation, the separated bands of macromolecules need to be carefully collected.

Procedure:

-

Visualize the Bands: If an intercalating dye like ethidium (B1194527) bromide was added, the DNA bands can be visualized under UV light.[1] RNA and protein bands are typically not directly visible.

-

Fractionate the Gradient: The gradient can be fractionated by several methods. A common technique is to puncture the bottom of the tube and collect fractions drop by drop.[1] Alternatively, a syringe can be used to carefully aspirate the bands from the top. For gradients with a large amount of protein, fractionation from the bottom is recommended to avoid contamination of the nucleic acid bands.[5]

-

Determine Density of Fractions: The density of each fraction can be determined by measuring its refractive index.[5]

-

Recover Macromolecules: The macromolecules can be recovered from the CsTFA-containing fractions by methods such as ethanol precipitation or dialysis.[5] Due to CsTFA's solubility in ethanol, co-precipitation is not a concern.[4]

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for density gradient centrifugation using CsTFA.

Caption: Logical relationship between CsTFA's properties and its advantages.

Conclusion

This compound represents a significant advancement in the field of isopycnic centrifugation. Its unique chemical properties overcome many of the limitations of traditional cesium salts, enabling the simultaneous and efficient isolation of high-purity DNA, RNA, and proteins from a single sample. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively implement this powerful technique in their own laboratories, ultimately facilitating a deeper understanding of complex biological systems.

References

- 1. mun.ca [mun.ca]

- 2. Equilibrium Density Gradient Centrifugation in Cesium Chloride Solutions Developed by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. US4482482A - this compound solutions for the isolation of nucleic acids - Google Patents [patents.google.com]

- 4. Isolation of DNA-free RNA, DNA, and proteins by this compound centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gels.yilimart.com [gels.yilimart.com]

- 6. Simultaneous banding of rat embryo DNA, RNA, and protein in this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cesium Trifluoroacetate in Molecular Biology: Core Advantages and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopycnic centrifugation remains a gold-standard technique for the purification of high-purity nucleic acids and other macromolecules. While cesium chloride (CsCl) has historically been the medium of choice, Cesium Trifluoroacetate (B77799) (CsTFA) offers a range of distinct advantages that address many of the limitations of traditional methods. This technical guide provides an in-depth overview of the core benefits of using CsTFA in molecular biology, focusing on its physicochemical properties, superior performance in macromolecule separation, and its applications in plasmid, RNA, and viral vector purification. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively integrate CsTFA into their workflows, enhancing the purity, yield, and integrity of isolated biomolecules.

Introduction to Isopycnic Centrifugation

Isopycnic centrifugation, or equilibrium density-gradient centrifugation, is a powerful technique used to separate macromolecules based on their buoyant density. In this method, a solution of a dense salt, such as cesium salt, is centrifuged at high speeds, causing the salt to form a continuous density gradient. Macromolecules loaded into this gradient migrate to the point where their buoyant density equals that of the surrounding medium, allowing for their separation from contaminants with different densities.[1] This method is renowned for its ability to produce exceptionally pure samples of plasmid DNA, viral particles, and other cellular components.[2][3] While CsCl is the traditional medium, CsTFA has emerged as a superior alternative due to the unique properties imparted by the trifluoroacetate anion.[4]

Physicochemical Properties of Cesium Trifluoroacetate

This compound (CF₃COOCs) is the cesium salt of trifluoroacetic acid.[5] Its unique chemical structure confers several properties that are highly advantageous for molecular biology applications.

-

High Solubility and Density: CsTFA is extremely soluble in water, with a solubility of approximately 2 M at 20°C.[5][6] This allows for the formation of very dense aqueous solutions, with saturated solutions reaching a density of about 2.6 g/mL.[7] This wide density range is crucial for the separation of a broad spectrum of biomolecules, from proteins to RNA.[8]

-

Gradient Formation: Under ultracentrifugation, CsTFA solutions self-form steep density gradients, which enables the high-resolution separation of molecules with small differences in buoyant density, such as supercoiled plasmid DNA and linear or nicked forms.[4]

-

Protein Denaturation: A key feature of CsTFA solutions is their ability to solubilize and denature proteins.[4][7] This property is intensely solubilizing and promotes the disaggregation of proteins from nucleic acids, a critical step for achieving high purity.[7]

-

Nuclease Inhibition: The protein-denaturing environment created by CsTFA effectively inhibits the activity of nucleases (DNases and RNases), thereby protecting the integrity of nucleic acids during purification.[4][7]

-

Solubility in Ethanol (B145695): Unlike CsCl, CsTFA is readily soluble in ethanol.[7][9] This simplifies the downstream processing of purified nucleic acids, as it prevents the co-precipitation of cesium salt during ethanol precipitation, a common issue with CsCl.[9]

Core Advantages of CsTFA in Molecular Biology

The properties of CsTFA translate into significant practical advantages over traditional CsCl-based methods.

Enhanced Purity and Integrity

The intrinsic ability of CsTFA to denature and solubilize proteins eliminates the need for separate, time-consuming deproteinization steps (e.g., phenol-chloroform extraction or Proteinase K digestion) that are often required for crude lysates in CsCl protocols.[7] This, combined with its nuclease-inhibiting properties, results in nucleic acid preparations of exceptionally high purity and integrity.[4] Plasmid DNA isolated with CsTFA is intact and suitable for sensitive downstream applications like restriction enzyme digestion and ligation.[10]

Versatility in Simultaneous Isolation

CsTFA gradients are capable of simultaneously separating DNA, RNA, and proteins from a single crude biological sample in one centrifugation run.[7][8][9] This is a significant advantage over CsCl, in which RNA precipitates and cannot be effectively banded.[7] The distinct buoyant densities of these macromolecules in CsTFA allow for their clean separation and recovery.[8]

Elimination of Hazardous Intercalating Agents

A major advantage of CsTFA is its ability to separate different topological forms of plasmid DNA (supercoiled vs. linear/nicked) without the use of intercalating dyes like ethidium (B1194527) bromide (EtBr).[10] In CsCl gradients, EtBr is required to increase the density difference between supercoiled and relaxed DNA.[2] By circumventing the need for EtBr, CsTFA provides a safer, faster workflow that avoids the problematic steps associated with dye removal.[10]

Simplified and Rapid Workflows

The combination of using crude lysates directly, eliminating the need for EtBr, and simplifying the final precipitation step makes CsTFA-based purification workflows faster and more streamlined. The entire process, from cell lysate to purified viral DNA, can be completed in as little as 8 hours.[11]

Quantitative Data and Performance Comparison

The selection of a density gradient medium is critical for achieving optimal separation. The following tables summarize key quantitative data and compare the performance of CsTFA and CsCl.

Table 1: Physicochemical Property Comparison: CsTFA vs. CsCl

| Property | This compound (CsTFA) | Cesium Chloride (CsCl) |

|---|---|---|

| Molecular Formula | CF₃COOCs | CsCl |

| Max Solution Density | ~2.6 g/mL[7] | ~1.9 g/mL |

| Solubility in Water | High (approx. 2 M at 20°C)[5][6] | High |

| Solubility in Ethanol | High[7][9] | Low / Insoluble[9] |

| Effect on Proteins | Solubilizes and Denatures[4][7] | Can precipitate proteins from crude lysates[7] |

| Nuclease Inhibition | High (due to protein denaturation)[4] | Low (requires chelating agents like EDTA) |

Table 2: Buoyant Densities of Macromolecules in CsTFA Gradients

| Macromolecule | Peak Buoyant Density (g/mL) | Reference |

|---|---|---|

| Protein | ~1.40 g/mL | [8] |

| Covalently Closed Circular (Plasmid) DNA | ~1.60 g/mL | [10] |

| Genomic/Linear DNA | ~1.63 - 1.65 g/mL | [8][10] |

| RNA | ~1.83 g/mL |[8] |

Table 3: Performance Characteristics in Nucleic Acid Purification

| Feature | This compound (CsTFA) | Cesium Chloride (CsCl) |

|---|---|---|

| Input Material | Crude or semi-purified lysates[7] | Requires deproteinized lysates[7] |

| EtBr Requirement for Plasmids | Not required[10] | Required[2] |

| RNA Purification | Yes, RNA bands in a soluble fraction[9] | No, RNA precipitates[7] |

| Downstream Salt Removal | Simple ethanol precipitation (salt remains soluble)[9] | Requires extensive dialysis or careful precipitation |

| Workflow Complexity | Low to Moderate | High |

Key Applications and Experimental Protocols

High-Purity Plasmid DNA Isolation

CsTFA is highly effective for isolating high-purity plasmid DNA, separating the desired supercoiled form from genomic DNA and relaxed plasmid forms without EtBr.[10]

Experimental Workflow: Plasmid DNA Purification

References

- 1. genetics - Why is a solution of cesium chloride used in Meselson & Stahl's DNA replication experiment? - Biology Stack Exchange [biology.stackexchange.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. opentrons.com [opentrons.com]

- 4. gels.yilimart.com [gels.yilimart.com]

- 5. 三氟乙酸铯 BioUltra, ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy this compound | 21907-50-6 [smolecule.com]

- 7. US4482482A - this compound solutions for the isolation of nucleic acids - Google Patents [patents.google.com]

- 8. Simultaneous banding of rat embryo DNA, RNA, and protein in this compound gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of DNA-free RNA, DNA, and proteins by this compound centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of bacterial plasmids by density gradient centrifugation in this compound (CsTFA) without the use of ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An improved rapid method for purification of herpes simplex virus DNA using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core: An In-depth Technical Guide to the Ion-Pairing Mechanism of Cesium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Cesium trifluoroacetate (B77799) (CsTFA) has emerged as a significant reagent in various chemical and pharmaceutical applications, primarily owing to its function as a potent ion-pairing agent. This technical guide delves into the fundamental principles of its ion-pairing mechanism, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the underlying thermodynamics, kinetics, and practical applications, supported by quantitative data and detailed experimental methodologies.

The Fundamental Mechanism of Ion-Pairing with Cesium Trifluoroacetate

At its core, the ion-pairing mechanism involving this compound is an electrostatic interaction between the cesium cation (Cs⁺) and the trifluoroacetate anion (CF₃COO⁻) with charged analytes in solution. In a solution, CsTFA dissociates into its constituent ions. The trifluoroacetate anion, with its strong electron-withdrawing trifluoromethyl group, is a weak base, making it an effective counter-ion for positively charged species. Conversely, the large and soft cesium cation can interact favorably with anionic species.

The formation of an ion pair is a dynamic equilibrium process, as depicted in the following equation:

Cs⁺ + CF₃COO⁻ ⇌ [Cs⁺CF₃COO⁻]

The extent of ion pair formation is influenced by several factors, including the solvent's polarity, temperature, and the concentration of the salt. In non-polar solvents, the formation of "intimate" or "contact" ion pairs, where no solvent molecules separate the cation and anion, is favored.[1] As solvent polarity increases, "solvent-shared" or "solvent-separated" ion pairs become more prevalent.[1]

This ability to form ion pairs is pivotal in various applications. In reversed-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) and its salts are commonly employed to enhance the retention and resolution of positively charged analytes such as peptides and proteins.[2][3][4] The trifluoroacetate anion pairs with the protonated basic residues of the analyte, effectively neutralizing its charge and increasing its hydrophobicity, which leads to stronger interaction with the non-polar stationary phase.[2]

Beyond chromatography, the "cesium effect," an observed acceleration of reaction rates in the presence of cesium salts like cesium carbonate, highlights the broader impact of cesium's ion-pairing and coordination properties in organic synthesis.[5][6] While the full picture of the cesium effect is still under investigation, it is understood that the cesium cation's ability to coordinate with reactants and influence transition states plays a crucial role.[5]

Quantitative Data on this compound Ion-Pairing

The following table summarizes key quantitative data related to this compound. It is important to note that specific ion-pairing constants are highly dependent on the solvent, temperature, and the specific analyte being studied.

| Property | Value | Source(s) |

| Physical Properties | ||

| Molecular Formula | C₂CsF₃O₂ | [7] |

| Molecular Weight | 245.92 g/mol | [7] |

| Melting Point | 114-116 °C | |

| pH (2 M in H₂O at 25 °C) | 9.0-10.5 | |

| Chromatographic Data | ||

| Typical Concentration in HPLC | 1-30 mM | |

| Effect on Peptide Retention | Increases retention with increasing concentration and counter-ion hydrophobicity | [2] |

Experimental Protocols for Studying Ion-Pairing

Characterizing the ion-pairing mechanism of CsTFA requires a combination of spectroscopic, electrochemical, and computational techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to probe the local chemical environment of the cesium and trifluoroacetate ions.

Objective: To observe changes in chemical shifts and diffusion coefficients upon ion-pairing.

Methodology:

-

Sample Preparation: Prepare a series of solutions with varying concentrations of CsTFA in a deuterated solvent (e.g., D₂O, CD₃CN). For studying interactions with an analyte, a constant concentration of the analyte is added to each solution.

-

¹H and ¹⁹F NMR: Acquire ¹H and ¹⁹F NMR spectra for each sample. Changes in the chemical shifts of the analyte's protons or the fluorine atoms of the trifluoroacetate anion can indicate the formation of an ion pair.

-

¹³³Cs NMR: Acquire ¹³³Cs NMR spectra. The chemical shift of the ¹³³Cs nucleus is sensitive to its electronic environment and can provide direct evidence of ion-pairing.

-

Diffusion-Ordered Spectroscopy (DOSY): Perform a 2D DOSY experiment. This technique separates chemical shifts by the diffusion coefficient of the species. A change in the diffusion coefficient of the cesium or trifluoroacetate ion upon addition of an analyte suggests the formation of a larger, slower-moving ion-paired complex.

-

Data Analysis: Analyze the changes in chemical shifts as a function of concentration to potentially calculate association constants. Compare the diffusion coefficients of the free ions and the ion-paired species.

Conductivity Measurements

Conductivity measurements provide a direct way to determine the extent of ion dissociation and, consequently, the ion association constant.

Objective: To determine the molar conductivity and calculate the ion association constant (Ka).

Methodology:

-

Instrumentation: Use a high-precision conductometer and a temperature-controlled conductivity cell.

-

Solution Preparation: Prepare a series of dilute solutions of CsTFA in a solvent of known viscosity and dielectric constant (e.g., acetonitrile, water).

-

Measurement: Measure the conductivity of the solvent and each CsTFA solution at a constant temperature.

-

Data Analysis:

-

Calculate the molar conductivity (Λ) for each concentration.

-

Plot Λ against the square root of the concentration.

-

Use the Fuoss-Kraus or Shedlovsky extrapolation method to determine the limiting molar conductivity at infinite dilution (Λ₀).

-

Calculate the degree of dissociation (α) for each concentration (α = Λ / Λ₀).

-

Calculate the ion association constant (Ka) using the equation: Ka = (1 - α) / (α² * c * γ±²), where c is the concentration and γ± is the mean ionic activity coefficient.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, enthalpy, and entropy.

Objective: To determine the thermodynamic parameters (Ka, ΔH, ΔS) of ion-pairing between CsTFA and a specific analyte.

Methodology:

-

Instrumentation: Use an isothermal titration calorimeter.

-

Sample Preparation:

-

Prepare a solution of the analyte (e.g., a peptide) in a suitable buffer and place it in the sample cell.

-

Prepare a more concentrated solution of CsTFA in the same buffer and load it into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections of the CsTFA solution into the analyte solution while monitoring the heat change.

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of CsTFA to the analyte.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

-

Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

-

Applications in Drug Development

The ion-pairing properties of CsTFA are particularly relevant in the development of pharmaceutical products:

-

Chromatographic Purification: As discussed, it is a valuable tool for the purification of peptide and protein-based drugs, where precise separation from closely related impurities is critical.[2]

-

Formulation: Understanding and controlling ion-pairing is essential for developing stable formulations of ionic drugs. The formation of ion pairs can affect solubility, dissolution rate, and bioavailability.

-

Counter-ion in Drug Salts: While less common than other counter-ions, the trifluoroacetate anion can be used to form salts of basic drug molecules, potentially modifying their physicochemical properties. However, the potential for trifluoroacetate to cause ion suppression in LC-MS analysis is a significant consideration during drug development and quality control.[3][8][9][10][11]

Conclusion

This compound is a versatile reagent whose utility is fundamentally linked to its ion-pairing capabilities. A thorough understanding of the underlying mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for its effective application in research and drug development. By leveraging the techniques outlined in this guide, scientists can better characterize and control the ion-pairing phenomena, leading to improved analytical methods, more efficient synthetic processes, and better-formulated pharmaceutical products.

References

- 1. Intimate ion pair - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-works.com [bio-works.com]

- 5. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]

- 6. researchgate.net [researchgate.net]

- 7. Caesium trifluoroacetate | C2CsF3O2 | CID 23689558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Preparation of Cesium Trifluoroacetate Density Gradients for Ultracentrifugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cesium Trifluoroacetate (B77799) (CsTFA) is a high-density salt used to form aqueous density gradients for the isopycnic separation of macromolecules via ultracentrifugation.[1] This technique separates molecules based on their buoyant density, independent of their size or shape. CsTFA has emerged as a valuable alternative to traditional salts like cesium chloride (CsCl), offering distinct advantages.